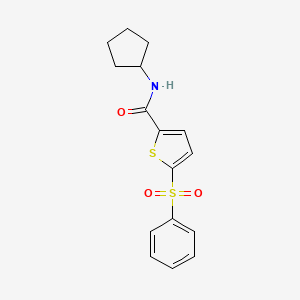![molecular formula C14H17N3O B7548510 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B7548510.png)
1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, also known as PPE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is not fully understood, but it is believed to act through multiple pathways. 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has been found to inhibit the activity of enzymes involved in the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with neurodegenerative diseases. 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone inhibits the aggregation of amyloid beta and alpha-synuclein proteins, reduces inflammation, and induces apoptosis in cancer cells. In vivo studies have demonstrated that 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone improves cognitive function in animal models of Alzheimer's disease and reduces tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in lab experiments is its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are difficult to target with traditional drugs. 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone also has a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. One area of interest is the development of 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone analogs with improved solubility and potency. Another direction is the investigation of 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone's potential use in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, the anti-cancer properties of 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone could be further explored for the development of new cancer therapies.
In conclusion, 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has shown promising results in various scientific research applications. Its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, induce apoptosis in cancer cells, and reduce inflammation make it a potential therapeutic agent for neurodegenerative diseases and cancer. However, further research is needed to fully understand the mechanism of action and to develop more potent and soluble analogs of 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.
Méthodes De Synthèse
The synthesis of 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves the reaction of piperidine and pyrrolo[2,3-b]pyridine-3-carbaldehyde in the presence of an acid catalyst. The resulting product is then purified through column chromatography to obtain 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in high purity.
Applications De Recherche Scientifique
1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has shown promising results in various scientific research applications. It has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins. 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has also been investigated for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Additionally, 1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has shown potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-13(17-7-2-1-3-8-17)9-11-10-16-14-12(11)5-4-6-15-14/h4-6,10H,1-3,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWJCDCRAXGNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CNC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide](/img/structure/B7548434.png)
![N-(4-butylphenyl)-2-[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B7548435.png)

![3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B7548447.png)

![3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B7548455.png)
![1-pyrrolidinyl(4H-thieno[3,2-c]chromen-2-yl)methanone](/img/structure/B7548488.png)
![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7548491.png)
![N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide](/img/structure/B7548492.png)
![N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7548500.png)
![N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7548502.png)
![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide](/img/structure/B7548520.png)
![(5-bromo-2-furyl)(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B7548523.png)
